molecular formula C23H21NO2 B1351254 3-[2,3-Di(benzyloxy)phenyl]propanenitrile CAS No. 249278-33-9

3-[2,3-Di(benzyloxy)phenyl]propanenitrile

カタログ番号 B1351254
CAS番号: 249278-33-9
分子量: 343.4 g/mol
InChIキー: UUJBHBAEOKFBLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2,3-Di(benzyloxy)phenyl]propanenitrile (DBPN) is a chemical compound that has recently been the subject of much scientific research. It is a derivative of aniline, and is a white solid at room temperature. DBPN has a wide range of applications, including use in organic synthesis, drug discovery, and as a catalyst in various chemical reactions.

科学的研究の応用

Anticancer Agent Development

This compound has been explored for its potential as an anticancer agent. Researchers have designed and synthesized derivatives that have shown promising results in inhibiting tubulin polymerization, a process crucial for cell division in cancer cells . These derivatives have been evaluated for cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers, showing significant potential as anticancer agents .

Tubulin Polymerization Inhibition

The derivatives of 3-[2,3-Di(benzyloxy)phenyl]propanenitrile have been tested for their ability to inhibit tubulin polymerization. This is an important target for cancer therapy as the inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis in cancer cells. The compound has shown effectiveness in this application, particularly against breast cancer cell lines .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding modes of this compound’s derivatives at the colchicine-binding site of tubulin protein. These studies are crucial for the design of new drugs as they provide insights into the molecular interactions that underlie the compound’s anticancer activity .

EGFR Kinase Inhibition

Derivatives of 3-[2,3-Di(benzyloxy)phenyl]propanenitrile have been designed to target the Epidermal Growth Factor Receptor (EGFR) kinase, which plays a significant role in the progression of various cancers. Inhibiting EGFR kinase is a strategy for controlling tumor growth and proliferation. One study reported a derivative that inhibits EGFR kinase at a concentration of 2.05µM, indicating strong potential for further development .

Antiproliferative Activity

The antiproliferative activity of this compound’s derivatives has been evaluated against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cervical cancer). These studies are essential for determining the compound’s effectiveness in slowing down or stopping the growth of cancer cells .

Apoptosis Induction

Research has shown that certain derivatives can induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a desired outcome in cancer treatment as it leads to the elimination of cancer cells without affecting normal cells. The ability to induce apoptosis makes this compound a valuable candidate for anticancer drug development .

Drug-like Property Prediction

In silico prediction studies have been carried out to assess the drug-like properties of the derivatives of 3-[2,3-Di(benzyloxy)phenyl]propanenitrile. These studies predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which are critical for the development of a safe and effective drug .

Bioactivity Study

Bioactivity studies are conducted to evaluate the biological effects of a compound and its derivatives. For 3-[2,3-Di(benzyloxy)phenyl]propanenitrile, these studies have included the assessment of cytotoxicity and the ability to inhibit key proteins involved in cancer progression. The results have been promising, suggesting that the compound has significant bioactivity against cancer cells .

特性

IUPAC Name

3-[2,3-bis(phenylmethoxy)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c24-16-8-14-21-13-7-15-22(25-17-19-9-3-1-4-10-19)23(21)26-18-20-11-5-2-6-12-20/h1-7,9-13,15H,8,14,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJBHBAEOKFBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384264
Record name 3-[2,3-di(benzyloxy)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2,3-Di(benzyloxy)phenyl]propanenitrile

CAS RN

249278-33-9
Record name 3-[2,3-di(benzyloxy)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。